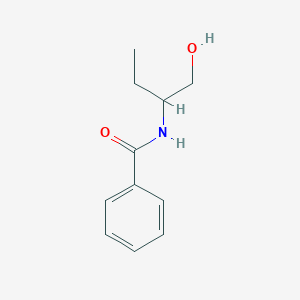
N-(1-hydroxybutan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-hydroxybutan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a hydroxybutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-hydroxybutan-2-yl)benzamide can be synthesized through the direct condensation of benzoic acid and 1-hydroxybutan-2-amine. This reaction typically requires the presence of a catalyst and specific reaction conditions to proceed efficiently. One method involves using diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and efficient pathway allows for the synthesis of benzamide derivatives with high yields and low reaction times.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using similar catalysts and conditions. The use of ultrasonic irradiation and recoverable catalysts ensures an eco-friendly and cost-effective process.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxybutan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzamide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-(1-oxobutan-2-yl)benzamide.
Reduction: Formation of N-(1-hydroxybutan-2-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-(1-hydroxybutan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(1-hydroxybutan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives have been shown to act as allosteric activators of human glucokinase, which plays a crucial role in glucose metabolism . The compound binds to the allosteric site of the enzyme, enhancing its catalytic activity and promoting glucose utilization.
Comparison with Similar Compounds
Similar Compounds
- N-allylbenzamide
- N-butylbenzamide
- N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides
Uniqueness
N-(1-hydroxybutan-2-yl)benzamide is unique due to its specific hydroxybutyl chain, which imparts distinct chemical and biological properties
Biological Activity
N-(1-hydroxybutan-2-yl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group and a benzamide moiety. The hydroxyl group enhances the compound's solubility and reactivity, making it a valuable candidate for further pharmacological studies.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a potential candidate for developing new antibiotics.
- Anticancer Activity : Investigations into the compound's anticancer properties have shown promise. It appears to modulate pathways involved in cell proliferation and apoptosis, which are critical in cancer progression.
- Antioxidant Effects : The compound has been noted for its antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with various biological molecules, enhancing its interaction with enzymes and receptors.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in inflammation and cell survival, leading to its observed biological effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antioxidant | Reduction of oxidative stress markers |
Case Study: Anticancer Properties
A recent study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Specifically, at concentrations above 10 µM, a notable increase in apoptotic markers was observed. The study concluded that this compound could serve as a lead structure for developing novel anticancer agents.
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against common pathogens. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. This finding highlights its potential as a therapeutic agent in treating bacterial infections.
Properties
CAS No. |
13973-26-7 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)benzamide |
InChI |
InChI=1S/C11H15NO2/c1-2-10(8-13)12-11(14)9-6-4-3-5-7-9/h3-7,10,13H,2,8H2,1H3,(H,12,14) |
InChI Key |
VBJINWBNLPUWPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















